GW6471

Description

Properties

IUPAC Name |

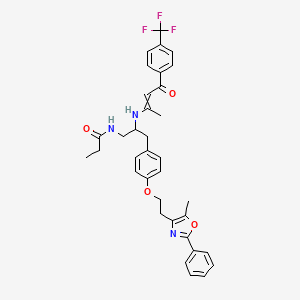

N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36F3N3O4/c1-4-33(43)39-22-29(40-23(2)20-32(42)26-12-14-28(15-13-26)35(36,37)38)21-25-10-16-30(17-11-25)44-19-18-31-24(3)45-34(41-31)27-8-6-5-7-9-27/h5-17,20,29,40H,4,18-19,21-22H2,1-3H3,(H,39,43)/b23-20-/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEFSRMOUXWTDN-DYQICHDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC(CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)NC(=CC(=O)C4=CC=C(C=C4)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NC[C@H](CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)N/C(=C\C(=O)C4=CC=C(C=C4)C(F)(F)F)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014896 | |

| Record name | GW6471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880635-03-0, 436159-64-7 | |

| Record name | N-[(2S)-2-[[(1Z)-1-Methyl-3-oxo-3-[4-(trifluoromethyl)phenyl]-1-propen-1-yl]amino]-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]propyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=880635-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW 6471 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0880635030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW6471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW6471 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 880635-03-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Investigating the Downstream Targets of GW6471: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known downstream targets of GW6471, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). By competitively inhibiting PPARα, this compound modulates a range of cellular processes, making it a valuable tool for research and a potential candidate for therapeutic development, particularly in oncology. This document summarizes key findings on its mechanism of action, downstream signaling pathways, and effects on gene and protein expression, supported by detailed experimental protocols and visual diagrams.

Core Mechanism of Action

This compound functions as a PPARα antagonist by altering the receptor's interaction with transcriptional co-regulators. Instead of promoting the recruitment of co-activators, this compound enhances the binding affinity of the PPARα ligand-binding domain to co-repressor proteins such as SMRT (Silencing Mediator for Retinoid and Thyroid-Hormone Receptors) and NCoR (Nuclear Receptor Co-repressor). This action effectively silences the transcriptional activity of PPARα, leading to the modulation of its downstream target genes.

Key Downstream Signaling Pathways and Targets

This compound treatment impacts several critical signaling pathways and downstream targets, primarily implicated in cell cycle regulation, apoptosis, and cellular metabolism.

Regulation of Cell Cycle and Apoptosis

A significant body of research demonstrates that this compound induces cell cycle arrest and apoptosis in various cancer cell lines. This is achieved through the modulation of key cell cycle regulatory proteins.

-

Downregulation of c-Myc, Cyclin D1, and CDK4: Treatment with this compound has been shown to markedly decrease the protein levels of the proto-oncogene c-Myc, as well as Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4). These proteins are crucial for the G1 phase of the cell cycle and their downregulation contributes to G0/G1 arrest.

-

Modulation of Other Cell Cycle Proteins: In some cellular contexts, this compound has also been observed to decrease the expression of Cyclin D3 and Cyclin B1, while increasing the levels of the cyclin-dependent kinase inhibitor p21.

-

Induction of Apoptosis: The cell cycle arrest induced by this compound is often accompanied by the induction of apoptosis, or programmed cell death.

Inhibition of the PI3K/GSK3β/β-catenin Signaling Pathway

In head and neck paraganglioma cells, this compound has been demonstrated to inhibit the pro-survival PI3K/GSK3β/β-catenin pathway.

-

PI3K Inhibition: this compound treatment leads to a decrease in the expression of Phosphoinositide 3-kinase (PI3K).

-

GSK3β and β-catenin Modulation: This is associated with an increase in Glycogen Synthase Kinase 3β (GSK3β) expression and a decrease in its inhibitory phosphorylation at Serine 9. Activated GSK3β then promotes the degradation of β-catenin, a key transcriptional co-activator involved in cell proliferation and survival.

Metabolic Reprogramming

This compound influences cellular metabolism, particularly fatty acid oxidation and glycolysis, in a manner that can be detrimental to cancer cells.

-

Inhibition of Fatty Acid Oxidation: As a PPARα antagonist, this compound directly inhibits the transcription of genes involved in fatty acid oxidation.

-

Cell-Type Specific Inhibition of Glycolysis: Interestingly, this compound can also block glycolysis in certain cancer cells, an effect that is not observed in normal cells. This selective inhibition of a key metabolic pathway in cancer cells highlights its therapeutic potential.

Data Presentation: Quantitative Effects of this compound

While comprehensive, publicly available high-throughput RNA-seq or proteomics datasets detailing the global effects of this compound are limited, the existing literature provides semi-quantitative data on key downstream targets. The following tables summarize these findings from various studies.

Table 1: Effect of this compound on Cell Cycle and Apoptosis-Related Proteins

| Protein Target | Cell Line(s) | Observed Effect | Method of Detection |

| c-Myc | Renal Carcinoma, Head and Neck Paraganglioma | Decrease | Western Blot |

| Cyclin D1 | Renal Carcinoma, Breast Cancer Stem Cells, Head and Neck Paraganglioma | Decrease | Western Blot, Immunofluorescence |

| CDK4 | Renal Carcinoma, Head and Neck Paraganglioma | Decrease | Western Blot |

| Cyclin B1 | Breast Cancer Stem Cells, Head and Neck Paraganglioma | Decrease | Western Blot, Immunofluorescence |

| p21 | Head and Neck Paraganglioma | Increase | Western Blot |

| p27 | Breast Cancer Stem Cells | Increase | Western Blot |

| Cleaved Caspase-3 | Head and Neck Paraganglioma | Increase | Caspase Activity Assay |

Table 2: Effect of this compound on PI3K/GSK3β/β-catenin Signaling Pathway Proteins

| Protein Target | Cell Line(s) | Observed Effect | Method of Detection |

| PI3K | Head and Neck Paraganglioma | Decrease | Western Blot |

| GSK3β | Head and Neck Paraganglioma | Increase (total protein) | Western Blot |

| p-GSK3β (Ser9) | Head and Neck Paraganglioma | Decrease | Western Blot |

| β-catenin | Head and Neck Paraganglioma | Decrease | Western Blot |

Table 3: Effect of this compound on Other Key Downstream Targets

| Protein Target | Cell Line(s) | Observed Effect | Method of Detection |

| HIF1α | Airway Organoids | Decrease | Not Specified |

| YAP/TAZ | Breast Cancer Stem Cells | Decrease | Immunofluorescence |

| CD36 | Breast Cancer Stem Cells | Increase | Western Blot |

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of this compound action as a PPARα antagonist.

Caption: this compound's impact on cell cycle regulation.

Caption: Inhibition of the PI3K/GSK3β/β-catenin pathway by this compound.

Caption: General experimental workflow for investigating this compound targets.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the downstream targets of this compound.

Cell Culture and this compound Treatment

-

Cell Lines: A variety of cancer cell lines have been used, including renal cell carcinoma (Caki-1, 786-O), breast cancer stem cells (MDA-MB-231 derived mammospheres), and head and neck paraganglioma cells.

-

Culture Conditions: Cells are typically maintained in standard culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. Cells are treated with final concentrations ranging from 4 µM to 25 µM for durations of 24 to 72 hours, depending on the cell type and experimental endpoint. A vehicle control (DMSO) is always included.

Western Blot Analysis

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Membranes are blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., c-Myc, Cyclin D1, p-GSK3β) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is used for quantification, with protein levels often normalized to a loading control such as β-actin or GAPDH.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking and Sonication: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The chromatin is then sheared into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for PPARα or a control IgG overnight at 4°C. Protein A/G beads are used to pull down the antibody-chromatin complexes.

-

DNA Purification and Analysis: The cross-links are reversed, and the DNA is purified. The enriched DNA fragments are then analyzed by qPCR to quantify the binding of PPARα to specific gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

RNA Sequencing (RNA-seq) Analysis

-

RNA Extraction and Library Preparation: Total RNA is extracted from treated and control cells using a suitable kit. RNA quality and quantity are assessed, and sequencing libraries are prepared from high-quality RNA.

-

Sequencing and Data Analysis: The libraries are sequenced on a high-throughput sequencing platform. The resulting sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment.

Proteomics Analysis

-

Sample Preparation: Proteins are extracted from treated and control cells and digested into peptides, typically using trypsin.

-

Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS/MS data is used to identify and quantify proteins. Differential protein expression analysis is performed to identify proteins with altered abundance following this compound treatment.

Conclusion

This compound, as a specific PPARα antagonist, exerts its effects through a multifaceted mechanism involving the repression of PPARα target genes. This leads to the modulation of critical cellular processes including cell cycle progression, apoptosis, and metabolism. The downstream targets identified to date, such as c-Myc, Cyclin D1, and the PI3K/GSK3β/β-catenin pathway, are central to cancer cell proliferation and survival. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate downstream effects of this compound. A deeper understanding of these pathways will be instrumental in evaluating the full therapeutic potential of PPARα antagonism in various diseases. Further research utilizing high-throughput techniques like RNA-seq and proteomics will be crucial to build a more comprehensive map of the downstream targets of this compound.

The PPARα Antagonist GW6471: A Molecular Wrench in the Cell Cycle Engine

An In-depth Technical Guide on the Effects of GW6471 on Cell Cycle Progression

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of cell cycle regulation is paramount in the quest for novel therapeutic agents. This technical guide delves into the core effects of this compound, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), on cell cycle progression. By elucidating its impact on key regulatory proteins and signaling pathways, this document provides a comprehensive overview for professionals engaged in oncology and metabolic disease research.

Abstract

This compound has emerged as a significant tool in cancer research, demonstrating the ability to impede the proliferation of various cancer cell lines. Its primary mechanism of action involves the induction of cell cycle arrest, predominantly at the G1 phase. This blockade is orchestrated through the modulation of critical cell cycle regulators, including the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors. This guide synthesizes the current understanding of this compound's effects, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways to facilitate further investigation and drug development efforts.

Introduction to this compound and PPARα

This compound is a competitive antagonist of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and energy homeostasis.[1] Beyond its metabolic functions, PPARα has been implicated in the control of cell proliferation, differentiation, and apoptosis.[2] In the context of cancer, dysregulation of PPARα signaling has been observed in various malignancies, making it a compelling target for therapeutic intervention.[3][4] this compound specifically binds to PPARα, preventing its activation by endogenous or exogenous ligands and thereby inhibiting the transcription of its target genes. This inhibitory action disrupts metabolic pathways that are often reprogrammed in cancer cells to sustain their rapid growth and proliferation.[3]

The Impact of this compound on Cell Cycle Phasing

Treatment of cancer cells with this compound consistently leads to a significant alteration in the distribution of cells across the different phases of the cell cycle. The most prominent effect is an accumulation of cells in the G1 phase, indicating a G1 cell cycle arrest.[1][4] This arrest prevents cells from entering the S phase, the crucial period of DNA replication, thereby halting their proliferation.

Table 1: Effect of this compound on Cell Cycle Distribution in Various Cancer Cell Lines

| Cell Line | Treatment (Concentration, Time) | % of Cells in G1 Phase (Control) | % of Cells in G1 Phase (this compound) | % of Cells in S Phase (Control) | % of Cells in S Phase (this compound) | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (this compound) | Reference |

| Breast Cancer Stem Cells (Mammospheres from MDA-MB-231) | 8 µM, 72 h | Data not explicitly quantified in text | Significant increase | Data not explicitly quantified in text | Significant decrease | Data not explicitly quantified in text | Data not explicitly quantified in text | [1] |

| Head and Neck Paraganglioma (PTJ86i) | 24 µM, 24 h | 57.96% | 67.9% | 17.59% | 13.38% | 24.45% | 18.71% | [2] |

| Head and Neck Paraganglioma (PTJ64i) | 24 µM, 24 h | Data not explicitly quantified in text | Data not explicitly quantified in text | 17.27% | 9% | Data not explicitly quantified in text | Data not explicitly quantified in text | [2] |

| Renal Cell Carcinoma (Caki-1) | 25 µM, 24 h | Not specified | Increase | Not specified | Decrease | Not specified | Decrease | [4] |

| Renal Cell Carcinoma (786-O) | 25 µM, 24 h | Not specified | Increase | Not specified | Decrease | Not specified | Decrease | [4] |

Note: The table summarizes findings from different studies. "Significant increase/decrease" is mentioned when precise percentages were not provided in the source text.

Molecular Mechanisms: Modulation of Cell Cycle Regulatory Proteins

The this compound-induced G1 arrest is a direct consequence of its influence on the expression and activity of key cell cycle regulatory proteins.

Downregulation of G1-Phase Cyclins and CDKs

Progression through the G1 phase and entry into the S phase is driven by the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes.[5][6] Studies have consistently shown that this compound treatment leads to a marked decrease in the protein levels of Cyclin D1, Cyclin D3, and CDK4.[1][2][4] The reduction of these essential components of the cell cycle machinery effectively removes the "go" signal for G1/S transition.

Upregulation of CDK Inhibitors

The activity of cyclin-CDK complexes is negatively regulated by CDK inhibitors (CKIs). This compound treatment has been shown to significantly increase the expression of the universal CDK inhibitors p21 and p27.[1][2] These proteins bind to and inhibit the function of cyclin-CDK complexes, thereby enforcing the G1 checkpoint and preventing cell cycle progression.

Table 2: Effect of this compound on Key Cell Cycle Regulatory Proteins

| Cell Line | Treatment (Concentration, Time) | Protein | Effect | Reference |

| Breast Cancer Stem Cells | 8 µM, 72 h | Cyclin D1 | Decreased | [1] |

| Cyclin B1 | Decreased | [1] | ||

| p21 | Increased | [1] | ||

| p27 | Increased | [1] | ||

| Head and Neck Paraganglioma Cells | 24 µM, 24 h | CDK4 | Markedly Decreased | [2] |

| Cyclin D3 | Markedly Decreased | [2] | ||

| Cyclin B1 | Markedly Decreased | [2] | ||

| p21 | Increased | [2] | ||

| Renal Cell Carcinoma (Caki-1, 786-O) | 25 µM, 24 h | c-Myc | Attenuated | [4] |

| Cyclin D1 | Attenuated | [4] | ||

| CDK4 | Attenuated | [4] |

Signaling Pathways Modulated by this compound

The effects of this compound on cell cycle proteins are mediated through its impact on upstream signaling pathways. A key pathway implicated is the PI3K/GSK3β/β-catenin signaling cascade.[2] Inhibition of PPARα by this compound has been shown to decrease the expression of PI3K, leading to downstream effects on GSK3β and β-catenin, a transcriptional co-activator involved in the expression of proliferation-promoting genes like Cyclin D1.[2]

Caption: Signaling pathway affected by this compound leading to cell cycle arrest.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Culture and this compound Treatment

-

Cell Lines: Human cancer cell lines such as MDA-MB-231 (breast cancer), PTJ64i and PTJ86i (head and neck paraganglioma), and Caki-1 and 786-O (renal cell carcinoma) are commonly used.[1][2][4]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations (e.g., 4-24 µM).[1][2] Control cells are treated with an equivalent volume of DMSO.

-

Treatment Duration: Cells are incubated with this compound or vehicle control for specified periods, typically ranging from 24 to 72 hours, depending on the assay.[1][2][4]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in each phase of the cell cycle based on their DNA content.[7][8]

-

Cell Harvesting: After treatment, cells are harvested by trypsinization, washed with ice-cold phosphate-buffered saline (PBS).[1]

-

Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells are typically stored at -20°C overnight.[1][8]

-

Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing a fluorescent DNA intercalating agent, most commonly propidium (B1200493) iodide (PI), and RNase A to eliminate staining of double-stranded RNA.[1][8]

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

-

Data Analysis: The resulting DNA content histogram is analyzed using appropriate software to deconvolute the cell populations into G1, S, and G2/M phases.[8]

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Western Blotting for Protein Expression Analysis

This method is used to detect and quantify the levels of specific proteins involved in cell cycle regulation.

-

Cell Lysis: Following treatment, cells are washed with PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., Cyclin D1, p21, β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software, and protein levels are typically normalized to a loading control like β-actin.

Conclusion and Future Directions

The PPARα antagonist this compound effectively halts cell cycle progression in various cancer models, primarily by inducing a G1 phase arrest. This is achieved through the coordinated downregulation of key G1 cyclins and CDKs and the upregulation of CDK inhibitors, p21 and p27. The modulation of the PI3K/GSK3β/β-catenin pathway appears to be a central mechanism in this process. The detailed protocols and data presented in this guide provide a solid foundation for researchers investigating the anti-proliferative effects of this compound.

Future research should focus on further delineating the downstream targets of PPARα that are critical for cell cycle control. Investigating the potential for synergistic effects when combining this compound with other cell cycle inhibitors or conventional chemotherapeutics could open new avenues for cancer therapy. Furthermore, in vivo studies are crucial to validate these cellular findings and to assess the therapeutic potential and safety profile of this compound in preclinical models.

References

- 1. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of PPARα inhibition in head and neck paraganglioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells | PLOS One [journals.plos.org]

- 5. biorxiv.org [biorxiv.org]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

The PPARα Antagonist GW6471: A Technical Guide to its Pro-Apoptotic Efficacy in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor and transcription factor that plays a pivotal role in the regulation of lipid metabolism and energy homeostasis. Emerging evidence has implicated PPARα in the pathobiology of various cancers, where its expression and activity can contribute to tumor progression and survival. GW6471, a potent and selective antagonist of PPARα, has garnered significant interest as a potential therapeutic agent due to its ability to induce cell cycle arrest and apoptosis in a range of cancer cell types. This technical guide provides an in-depth overview of the mechanisms, experimental validation, and signaling pathways associated with this compound-induced apoptosis in cancer cells.

Quantitative Effects of this compound on Cancer Cell Viability and Apoptosis

This compound has demonstrated significant anti-cancer effects across various cancer cell lines. Its efficacy is primarily attributed to the induction of apoptosis and inhibition of cell cycle progression. The following tables summarize the key quantitative data from published studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |

| PTJ64i | Head and Neck Paraganglioma | 10 | 72 | [1] |

| PTJ86i | Head and Neck Paraganglioma | 16 | 72 | [1] |

| 786-O | Renal Cell Carcinoma | Dose-dependent decrease in viability up to 75 µM | 24 | [2] |

| Caki-1 | Renal Cell Carcinoma | Dose-dependent decrease in viability up to 100 µM | 72 | [3] |

| MDA-MB-231 (Mammospheres) | Triple-Negative Breast Cancer (Stem Cells) | Significant viability reduction at 4-16 µM | 72 | [4] |

Table 2: this compound-Induced Apoptosis in Cancer Cells

| Cell Line | Cancer Type | This compound Conc. (µM) | Incubation Time (h) | Percentage of Apoptotic Cells (Annexin V Positive) | Reference |

| 786-O | Renal Cell Carcinoma | 25 | 24 | Increased total apoptotic cells (Specific percentage not provided in abstract) | [5] |

| Caki-1 | Renal Cell Carcinoma | 25 | 24 | Increased total apoptotic cells (Specific percentage not provided in abstract) | [5] |

| MDA-MB-231 (Mammospheres) | Triple-Negative Breast Cancer (Stem Cells) | 8 | 72 | Increased cleaved caspases 3, 7, and 9 indicating apoptosis | [3][6] |

Table 3: Effect of this compound on Key Regulatory Protein Expression

| Cell Line | Protein | Effect of this compound | Method | Reference |

| 786-O, Caki-1 | c-Myc | Markedly Decreased | Western Blot | [3][5] |

| 786-O, Caki-1 | Cyclin D1 | Markedly Decreased | Western Blot | [3][5] |

| 786-O, Caki-1 | CDK4 | Markedly Decreased | Western Blot | [3][5] |

| MDA-MB-231 (Mammospheres) | Cyclin D1 | Significantly Reduced | Western Blot | [4] |

| MDA-MB-231 (Mammospheres) | p21 | Significantly Increased | Western Blot | [4] |

| MDA-MB-231 (Mammospheres) | p27 | Significantly Increased | Western Blot | [4] |

| MDA-MB-231 (Mammospheres) | Cleaved Caspase-3 | Increased | Live-cell Imaging | [6] |

| MDA-MB-231 (Mammospheres) | Cleaved Caspase-7 | Increased | Live-cell Imaging | [6] |

| MDA-MB-231 (Mammospheres) | Cleaved Caspase-9 | Increased | Western Blot | [6] |

| PTJ64i, PTJ86i | PI3K | Decreased | Western Blot | [7] |

| PTJ64i, PTJ86i | p-GSK3β (Ser9) | Decreased | Western Blot | [7] |

| PTJ64i, PTJ86i | β-catenin | Decreased | Western Blot | [7] |

Signaling Pathways Modulated by this compound

This compound-induced apoptosis is a multi-faceted process involving the modulation of distinct signaling pathways. The primary mechanism involves the inhibition of PPARα, which subsequently affects cell cycle regulation and activates the intrinsic apoptotic cascade. In some cancer types, the PI3K/GSK3β/β-catenin pathway is also implicated.

This compound-Induced Cell Cycle Arrest and Apoptosis

This compound-Mediated Inhibition of the PI3K/GSK3β/β-catenin Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 4, 8, 12, 16 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

MTS Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations and for different time points.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

-

Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate in the dark for 15-30 minutes.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity.

Western Blot Analysis

-

Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., c-Myc, Cyclin D1, CDK4, cleaved caspases, PARP, PI3K, p-GSK3β, β-catenin, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Experimental Workflow Visualization

Conclusion

This compound effectively induces apoptosis in a variety of cancer cell types through the targeted inhibition of PPARα. This leads to the downregulation of key cell cycle progression proteins such as c-Myc, Cyclin D1, and CDK4, resulting in G1 phase arrest. Concurrently, this compound promotes the intrinsic apoptotic pathway, evidenced by the activation of caspases. In certain cancer contexts, the pro-apoptotic effects of this compound are also mediated by the suppression of the PI3K/GSK3β/β-catenin survival pathway. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound as a targeted anti-cancer agent. Future studies should focus on elucidating the complete network of downstream effectors of PPARα antagonism and evaluating the in vivo efficacy and safety of this compound in preclinical cancer models.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. storage.googleapis.com [storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: The Impact of GW6471 on Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GW6471 is a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a critical nuclear receptor governing lipid homeostasis. This technical guide provides a comprehensive analysis of the multifaceted impact of this compound on lipid metabolism. By competitively inhibiting PPARα, this compound modulates key metabolic pathways, including fatty acid oxidation, cholesterol metabolism, and lipid storage. This document details the underlying molecular mechanisms, presents quantitative data from seminal studies, and offers detailed experimental protocols for researchers investigating the effects of PPARα antagonism. The included visualizations of signaling pathways and experimental workflows serve to further elucidate the complex role of this compound in metabolic regulation.

Mechanism of Action: Antagonism of the PPARα Signaling Pathway

This compound exerts its effects by directly binding to the ligand-binding domain of PPARα. In its natural state, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). Upon activation by endogenous ligands such as fatty acids, this complex undergoes a conformational change, leading to the recruitment of coactivator proteins and subsequent transcription of target genes. This compound disrupts this process. By occupying the ligand-binding pocket, it prevents the necessary conformational shift, thereby inhibiting the recruitment of coactivators and, in some instances, promoting the binding of corepressors. This leads to the transcriptional repression of PPARα target genes.

Visualizing the PPARα Signaling Cascade and this compound Intervention

The following diagram illustrates the molecular interactions within the PPARα signaling pathway and highlights the inhibitory action of this compound.

Quantitative Effects of this compound on Lipid Metabolism

The inhibitory action of this compound on PPARα translates to measurable changes in gene expression and cellular metabolic functions. The following tables provide a consolidated summary of quantitative data from various published studies.

Table 1: Impact of this compound on the Expression of Key Lipid Metabolism Genes

| Gene Target | Experimental System | This compound Concentration/Dose | Observed Effect | Citation(s) |

| Fatty Acid Transport & Oxidation | ||||

| FABP1 | Mouse Small Intestine (in vivo) | 10 mg/kg | Decreased mRNA and protein levels | [1] |

| CPT1A | Renal Cell Carcinoma Cells | 25 µM | Attenuated the increase in fatty acid oxidation | [2] |

| Cholesterol Homeostasis | ||||

| ABCA1 | RAW264.7 Macrophages | Not specified | 15-25% decrease in protein levels | [3] |

| ABCG1 | RAW264.7 Macrophages | Not specified | No significant effect on protein levels | [3] |

| SR-BI | RAW264.7 Macrophages | Not specified | 15-25% decrease in protein levels | [3] |

| Cholesterol Biosynthesis | ||||

| Mevalonate Pathway Enzymes | Glioblastoma Stem Cells | 8 µM (normoxia) / 16 µM (hypoxia) | Significant reduction in mRNA levels | [4] |

Table 2: Functional Consequences of this compound Treatment on Lipid Metabolism

| Metabolic Process | Experimental Model | This compound Concentration/Dose | Quantitative Outcome | Citation(s) |

| Fatty Acid Uptake | Human Intestinal Organoids | 6 µM | Markedly decreased fatty acid absorption | [1] |

| Fatty Acid Oxidation | Renal Cell Carcinoma Cells | 25 µM | Reduced deuterated water production from palmitate | [2] |

| Cholesterol Efflux | RAW264.7 Macrophages | Not specified | Abolished the stimulatory effect of 13-HODE | [3] |

| Intracellular Cholesterol | Glioblastoma Stem Cells | 8 µM (normoxia) / 16 µM (hypoxia) | Strong and significant reduction in cholesterol content | [4] |

| Lipid Droplet Content | Glioblastoma Stem Cells | 8 µM (normoxia) / 16 µM (hypoxia) | Strong reduction observed via BODIPY staining | [4] |

| Serum Triglycerides | Pparα-/- Mice on High-Fat Diet | Not applicable | No effect, confirming on-target action of PPARα ligands | [5] |

Detailed Experimental Protocols

The following section outlines detailed methodologies for key in vitro and in vivo experiments to assess the impact of this compound on lipid metabolism.

In Vitro Cell-Based Assays

General Cell Culture and Treatment with this compound:

-

Cell Lines: Commonly used cell lines include HepG2 (human hepatoma), RAW264.7 (murine macrophage), and various cancer cell lines relevant to the research question.

-

Culture Conditions: Maintain cells in a suitable growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation and Administration: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10-20 mM). For experiments, dilute the stock solution in the culture medium to achieve the desired final concentrations. Always include a vehicle control group treated with an equivalent concentration of DMSO.

Fatty Acid Oxidation Assay (Radiometric Method):

-

Cell Seeding: Plate cells in 6-well or 12-well plates and allow them to reach 80-90% confluency.

-

Pre-treatment: Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 24 hours.

-

Substrate Preparation: Prepare the fatty acid oxidation medium by conjugating [¹⁴C]palmitic acid to fatty-acid-free BSA in serum-free medium.

-

Assay Initiation: Wash the cells twice with warm PBS and add 1 mL of the fatty acid oxidation medium to each well.

-

CO₂ Trapping: Place a sterile, CO₂-trapping filter paper (e.g., Whatman paper soaked in 1M NaOH) in a small tube suspended above the medium in each well. Seal the wells.

-

Incubation: Incubate the plates at 37°C for 2-4 hours.

-

Assay Termination: Stop the reaction by adding perchloric acid to the medium to release the dissolved ¹⁴CO₂.

-

Measurement: Remove the filter paper and measure the trapped ¹⁴CO₂ using a scintillation counter.

-

Normalization: Determine the protein concentration in each well to normalize the fatty acid oxidation rates.

Cholesterol Efflux Assay:

-

Cell Seeding and Labeling: Plate cells in 24-well plates. Label the cells by incubating them with a medium containing [³H]cholesterol for 24 hours.

-

Equilibration: Wash the cells and incubate them in a serum-free medium containing this compound or vehicle for 18-24 hours to allow for cholesterol equilibration.

-

Efflux Induction: Replace the medium with a fresh serum-free medium containing a cholesterol acceptor, such as Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL).

-

Incubation: Incubate for 4-6 hours to allow for cholesterol efflux.

-

Sample Collection: Collect the medium and lyse the cells with a lysis buffer (e.g., 0.1 N NaOH).

-

Measurement: Determine the radioactivity in the medium and the cell lysate using a scintillation counter.

-

Calculation: Calculate the percentage of cholesterol efflux as [(dpm in medium) / (dpm in medium + dpm in cell lysate)] x 100.

Lipid Droplet Quantification:

-

Cell Culture and Treatment: Grow cells on glass coverslips or in optically clear-bottom plates and treat with this compound or vehicle.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 20 minutes.

-

Staining: Wash the cells and stain with BODIPY 493/503 (1 µg/mL in PBS) for 15 minutes to visualize neutral lipid droplets. A nuclear counterstain such as DAPI can also be included.

-

Imaging: Acquire images using a fluorescence microscope.

-

Quantification: Use image analysis software (e.g., ImageJ/Fiji) to quantify the number, size, and total area of lipid droplets per cell.

In Vivo Animal Studies

Administration of this compound to Mice:

-

Animal Models: Utilize wild-type mice or relevant genetic models (e.g., Pparα-null mice for target validation) on a standard chow or a high-fat diet to induce a metabolic phenotype.

-

This compound Formulation: For oral gavage, this compound can be dissolved in DMSO and then diluted in a vehicle such as 0.5% sodium carboxymethyl cellulose (B213188) containing 2.5% Tween 80.[6]

-

Dosing Regimen: A typical dose for in vivo studies is 10 mg/kg body weight, administered daily via oral gavage.[6] The duration of treatment will depend on the study's objectives.

-

Sample Collection: At the end of the study, collect blood for plasma lipid analysis and tissues (e.g., liver, intestine) for gene expression and histological analysis.

Visualized Workflows and Relationships

General Experimental Workflow for In Vitro Analysis

Conclusion

This compound is an invaluable pharmacological tool for dissecting the intricate role of PPARα in the regulation of lipid metabolism. Its specific antagonism allows for the precise investigation of PPARα-dependent pathways. The collective evidence demonstrates that this compound significantly curtails fatty acid oxidation, influences cholesterol transport and synthesis, and reduces intracellular lipid storage. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to design and execute studies aimed at further unraveling the metabolic consequences of PPARα inhibition. Such research is pivotal for advancing our understanding of metabolic diseases and for the development of novel therapeutic interventions.

References

- 1. Intestinal peroxisome proliferator‐activated receptor α‐fatty acid‐binding protein 1 axis modulates nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13-hydroxy linoleic acid increases expression of the cholesterol transporters ABCA1, ABCG1 and SR-BI and stimulates apoA-I-dependent cholesterol efflux in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Upregulation of hepatic VLDLR via PPARα is required for the triglyceride-lowering effect of fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn-links.lww.com [cdn-links.lww.com]

The Discovery and Development of GW6471: A Technical Guide

An In-depth Exploration of a Potent PPARα Antagonist

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of GW6471, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) antagonist. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific journey of this significant research compound.

Discovery and Core Properties

This compound was identified as a potent antagonist of PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis. Its development originated from the modification of a known PPARα agonist, GW409544.[1] The key discovery that elucidated its mechanism of action was the determination of the crystal structure of the PPARα ligand-binding domain in a ternary complex with this compound and a co-repressor motif, as detailed in the seminal 2002 Nature paper by Xu et al.[2][3][4]

This structural analysis revealed that this compound induces a conformational change in the receptor that prevents the binding of co-activators and instead promotes the recruitment of co-repressor proteins, thereby inhibiting the transcriptional activity of PPARα.[2][3][4]

Table 1: Core Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | N-((2S)-2-(((1Z)-1-Methyl-3-oxo-3-(4-(trifluoromethyl)phenyl)prop-1-enyl)amino)-3-(4-(2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy)phenyl)propyl)propanamide | [5] |

| Molecular Formula | C35H36F3N3O4 | [6] |

| Molecular Weight | 619.67 g/mol | [7] |

| Primary Target | Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | [7] |

| Mechanism of Action | Antagonist; promotes co-repressor binding | [2][7] |

| IC50 for PPARα antagonism | 0.24 µM | [7][8] |

| EC50 for SARS-CoV-2 inhibition | 2.1 µM |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by directly binding to the ligand-binding pocket of PPARα and functioning as a competitive antagonist. This binding event displaces the activation function-2 (AF-2) helix, which is critical for the recruitment of transcriptional co-activators. Instead, the this compound-bound conformation of PPARα favors the recruitment of co-repressor complexes, such as SMRT/NCoR, leading to the repression of PPARα target genes.[2][3][4][7][8]

The downstream consequences of PPARα inhibition by this compound are multifaceted and impact several key signaling pathways implicated in cancer and other diseases.

Regulation of c-Myc

A significant downstream effect of this compound is the downregulation of the oncoprotein c-Myc.[4][7] c-Myc is a critical regulator of cell growth, proliferation, and metabolism. By inhibiting PPARα, this compound leads to a decrease in c-Myc expression, which contributes to its anti-proliferative and pro-apoptotic effects in cancer cells.[4][9]

Inhibition of HIF-1α

This compound has been shown to block the hypoxia-inducible factor 1-alpha (HIF-1α) pathway. HIF-1α is a key transcription factor that enables cells to adapt to low oxygen conditions, a common feature of the tumor microenvironment. By inhibiting HIF-1α, this compound can disrupt tumor metabolism and survival.

Modulation of the Mevalonate (B85504) Pathway

Treatment with this compound has been demonstrated to affect the mevalonate pathway, a critical metabolic pathway responsible for the synthesis of cholesterol and other isoprenoids.[2] Inhibition of this pathway can lead to decreased levels of essential molecules required for cell growth and proliferation.[2]

Below is a diagram illustrating the primary mechanism of action of this compound.

Caption: Mechanism of this compound as a PPARα antagonist.

In Vitro and In Vivo Efficacy

This compound has demonstrated significant biological activity in a variety of preclinical models, particularly in the context of cancer research.

Table 2: Summary of In Vitro and In Vivo Activity of this compound

| Assay/Model | Cell Line/Animal Model | Concentration/Dose | Observed Effect | Reference(s) |

| Cell Viability (MTT Assay) | Caki-1, 786-O (Renal Cancer) | 12.5 - 100 µM | Dose-dependent inhibition of cell viability | [7][10] |

| Cell Viability (MTS Assay) | MDA-MB-231 (Breast Cancer) Mammospheres | 4 - 16 µM | Reduced cell viability | [2] |

| Apoptosis and Cell Cycle Arrest | Renal Cancer Cells | Not specified | Induced apoptosis and cell cycle arrest | [9] |

| Invasion Assay | MDA-MB-231 Mammospheres | 8 µM | Reduced invasion capability | [2] |

| Xenograft Mouse Model | Nude mice with Caki-1 tumors | 20 mg/kg (intraperitoneal) | Attenuated tumor growth | [5][7][10] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments frequently conducted with this compound.

Cell Viability Assay (MTS Protocol)

This protocol is adapted from studies on breast cancer stem cells.[2]

-

Cell Seeding: Dissociate mammospheres and plate at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Treatment: After 72 hours, treat the cells with various concentrations of this compound (e.g., 4, 8, 16 µM) for another 72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol (e.g., Thermo Fisher Scientific).

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is a general guideline for assessing protein expression changes induced by this compound.[2]

-

Cell Lysis: Treat cells with this compound at the desired concentration and duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, HIF-1α, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol is based on studies in renal cell carcinoma models.[5][7][10]

-

Cell Implantation: Subcutaneously implant cancer cells (e.g., Caki-1) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).

-

Treatment Administration: Administer this compound intraperitoneally at a dose of 20 mg/kg, typically every other day. A vehicle control group (e.g., DMSO in saline) should be included.

-

Tumor Measurement: Measure tumor volume with calipers every few days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Below is a diagram illustrating a general workflow for an in vitro experiment with this compound.

Caption: A generalized workflow for in vitro studies using this compound.

Development and Future Directions

While this compound has proven to be an invaluable tool for basic research to probe the function of PPARα, information regarding its formal clinical development is not publicly available. A thorough search of clinical trial registries did not yield any results for this compound. This suggests that the compound may not have progressed into human clinical trials, or that any such development has not been disclosed.

The potent and specific antagonistic activity of this compound continues to make it a valuable research compound for investigating the roles of PPARα in various physiological and pathological processes. Its anti-cancer properties in preclinical models suggest that targeting PPARα with antagonists could be a viable therapeutic strategy, warranting further investigation and the potential development of second-generation compounds with improved pharmacokinetic and pharmacodynamic properties suitable for clinical use.

Synthesis

Structure-Activity Relationship

Comprehensive structure-activity relationship (SAR) studies specifically detailing the optimization of the this compound scaffold are not extensively published. The initial development likely involved iterative modifications of the parent agonist, GW409544, to achieve the desired antagonist profile, as is common in medicinal chemistry campaigns.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PPARα-Selective Antagonist this compound Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | PPARα antagonist | TargetMol [targetmol.com]

Structural Basis for GW6471 Antagonism of PPARα: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and molecular mechanisms underlying the antagonism of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) by the selective antagonist, GW6471. The information presented herein is curated for researchers, scientists, and professionals involved in drug discovery and development, offering a detailed understanding of the core principles of this compound's inhibitory action.

Core Mechanism of Antagonism: Stabilization of a Repressive Conformation

The primary mechanism by which this compound antagonizes PPARα is through the stabilization of a receptor conformation that favors the recruitment of transcriptional co-repressors over co-activators. This is achieved by this compound binding to the ligand-binding pocket (LBP) of the PPARα ligand-binding domain (LBD). This binding event sterically hinders the conformational rearrangement of the Activation Function-2 (AF-2) helix (also known as helix 12), a critical step for the binding of co-activator proteins. Instead, the this compound-bound conformation of PPARα presents a surface that is amenable to the binding of co-repressor proteins, such as the Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT) and Nuclear receptor Co-Repressor (NCoR).[1]

The crystal structure of the ternary complex of the human PPARα LBD, this compound, and a peptide from the SMRT co-repressor (PDB ID: 1KKQ) provides a detailed snapshot of this antagonistic mechanism.[1][2] In this structure, the SMRT co-repressor motif adopts a three-turn alpha-helix which occupies the groove that would normally bind co-activator proteins. This compound itself reinforces this repressive state by physically blocking the AF-2 helix from adopting its active conformation.[1]

Quantitative Data Summary

The following tables summarize key quantitative data associated with the interaction of this compound with PPARα.

| Parameter | Value | Method | Reference |

| IC50 | 0.24 µM | Cell-based reporter assay | [3] |

| PDB ID | 1KKQ | X-ray Crystallography | [2] |

| Resolution | 3.00 Å | X-ray Crystallography | [2] |

| R-Value Free | 0.290 | X-ray Crystallography | [2] |

| R-Value Work | 0.258 | X-ray Crystallography | [2] |

Table 1: Key Quantitative Data for this compound Antagonism of PPARα.

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of our understanding of this compound antagonism are provided below.

Expression and Purification of PPARα Ligand-Binding Domain (LBD) for Crystallography

This protocol outlines the steps for obtaining purified PPARα LBD suitable for crystallization studies.

-

Expression Vector: The cDNA encoding the human PPARα LBD (amino acids 199-468) is cloned into an appropriate expression vector, such as pET-28a, which incorporates an N-terminal hexa-histidine (6xHis) tag for affinity purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3). A large-scale culture is grown in Luria-Bertani (LB) or Terrific Broth (TB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and protease inhibitors). Lysis is performed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with the lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged PPARα LBD is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Tag Removal and Further Purification: The 6xHis-tag can be removed by cleavage with a specific protease (e.g., thrombin or TEV protease) if a cleavage site is engineered into the expression construct. The cleaved protein is then further purified by ion-exchange chromatography (e.g., using a Q-sepharose column) and/or size-exclusion chromatography (e.g., using a Superdex 75 or 200 column) to achieve high purity. The final protein is concentrated and stored in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

X-ray Crystallography of the PPARα-GW6471-SMRT Ternary Complex

This protocol describes the crystallization and structure determination of the PPARα LBD in complex with this compound and a SMRT co-repressor peptide.

-

Complex Formation: The purified PPARα LBD is incubated with a molar excess of this compound (typically dissolved in DMSO) and a synthetic peptide corresponding to the receptor-interacting domain of SMRT.

-

Crystallization: The ternary complex is subjected to crystallization screening using various techniques such as hanging-drop or sitting-drop vapor diffusion. For the 1KKQ structure, crystals were grown using the hanging-drop vapor diffusion method. The protein-ligand-peptide complex solution is mixed with a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol), a buffer (e.g., Tris, HEPES), and salts. Crystals typically appear within a few days to weeks.

-

Data Collection: Crystals are cryo-protected by soaking in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) and then flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known structure of a PPAR LBD as a search model. The model is then refined using crystallographic software, and the ligand and peptide are built into the electron density maps.

LanthaScreen™ TR-FRET Competitive Binding Assay

This protocol details a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of this compound for PPARα.

-

Reagents: The assay utilizes a terbium (Tb)-labeled anti-GST antibody, a green fluorescently labeled pan-PPAR ligand (Fluormone™ Pan-PPAR Green), and a GST-tagged human PPARα LBD.

-

Assay Principle: In the absence of a competing ligand, the binding of the fluorescent tracer to the GST-PPARα LBD, which is in complex with the Tb-labeled antibody, brings the donor (Tb) and acceptor (fluorescent tracer) into close proximity, resulting in a high TR-FRET signal. When an unlabeled competing ligand like this compound is introduced, it displaces the fluorescent tracer from the LBD, leading to a decrease in the TR-FRET signal.

-

Procedure:

-

A mixture of GST-PPARα LBD and Tb-anti-GST antibody is prepared in the assay buffer.

-

Serial dilutions of the test compound (this compound) are prepared.

-

The GST-PPARα LBD/antibody mixture, the fluorescent tracer, and the test compound are added to the wells of a microplate.

-

The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence measurements, with excitation at ~340 nm and emission detection at ~490 nm (for terbium) and ~520 nm (for the tracer).

-

-

Data Analysis: The ratio of the emission signals (520 nm/490 nm) is calculated. The data are then plotted as the TR-FRET ratio versus the logarithm of the competitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Luciferase Reporter Assay for PPARα Antagonism

This cell-based assay measures the ability of this compound to inhibit PPARα-mediated gene transcription.

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or HepG2) is cultured in appropriate media. The cells are transiently transfected with three plasmids:

-

An expression vector for full-length human PPARα.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with one or more peroxisome proliferator response elements (PPREs).

-

A control plasmid expressing Renilla luciferase or another reporter for normalization of transfection efficiency.

-

-

Treatment: After transfection, the cells are treated with a known PPARα agonist (e.g., GW7647) to induce luciferase expression. Concurrently, cells are treated with varying concentrations of the antagonist this compound.

-

Luciferase Assay: After an incubation period (typically 18-24 hours), the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay reagent kit. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

-

Data Analysis: The inhibitory effect of this compound is determined by the reduction in agonist-induced luciferase activity. The data are plotted as the percentage of inhibition versus the logarithm of the this compound concentration, and the IC50 value is calculated.

Visualizations

The following diagrams illustrate key pathways and workflows described in this guide.

References

The Role of GW6471 in Cardiomyocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiomyocyte differentiation from pluripotent stem cells is a cornerstone of modern cardiovascular research, offering unprecedented opportunities for disease modeling, drug screening, and regenerative medicine. A key metabolic switch from glycolysis to fatty acid oxidation, regulated by the Peroxisome Proliferator-Activated Receptor (PPAR) family, is critical for cardiomyocyte maturation. This technical guide delves into the specific role of GW6471, a potent and selective antagonist of PPAR alpha (PPARα), in this intricate process. By inhibiting PPARα, this compound provides a powerful tool to dissect the molecular mechanisms governing cardiomyocyte differentiation and maturation. This document outlines the underlying signaling pathways, provides detailed experimental protocols for the application of this compound, and presents quantitative data on its effects, offering a comprehensive resource for researchers in the field.

Introduction: PPARα and its Role in Cardiac Biology

The Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a ligand-activated nuclear receptor that acts as a master regulator of lipid metabolism, particularly fatty acid oxidation (FAO). In the heart, where FAO is the primary source of energy, PPARα is highly expressed and controls the transcription of genes involved in fatty acid uptake, transport, and β-oxidation.[1][2]

The canonical PPARα signaling pathway involves its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1] The transcriptional activity of the PPARα/RXR heterodimer is modulated by the recruitment of co-activators, such as PGC-1α, and co-repressors.[1]

This compound is a well-characterized, potent, and selective antagonist of PPARα with an IC50 of 240 nM.[3][4] It functions by disrupting the interaction between PPARα and its co-activators, thereby inhibiting the transcription of its target genes.[4] This makes this compound an invaluable chemical probe for elucidating the role of PPARα in biological processes, including cardiomyocyte differentiation.

The Effect of this compound on Cardiomyocyte Differentiation

Research has demonstrated that the inhibition of PPARα by this compound significantly impacts cardiomyocyte differentiation, primarily by impeding the maturation process.

In murine embryonic stem cells, the application of this compound at a concentration of 10 µM has been shown to prevent cardiomyocyte differentiation in a time-dependent manner.[3][4] This inhibition is characterized by a marked reduction in the expression of key cardiac sarcomeric proteins, such as α-actinin and troponin-T, as well as cardiac-specific genes like α-myosin heavy chain (α-MHC) and myosin light chain 2v (MLC2v).[4]

Studies on human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) reveal a more nuanced role. While the inhibition of PPARα with this compound alone does not completely block the initial formation of cardiomyocytes, it does impair their structural and metabolic maturation.[1] Notably, the pro-maturation effects of PPARα agonists, such as fenofibrate, on hPSC-CMs are reversed by co-treatment with this compound.[2] This underscores the critical role of PPARα signaling in the later stages of cardiomyocyte development.

Furthermore, the p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway has been identified as an upstream regulator of PPARα expression during cardiomyocyte differentiation. Inhibition of the p38 MAPK pathway was found to prevent the upregulation of PPARα and subsequently block cardiac differentiation, suggesting a p38 MAPK-PPARα axis in this process.[3]

Signaling Pathways and Experimental Workflows

PPARα Signaling Pathway in Cardiomyocyte Differentiation

The following diagram illustrates the central role of PPARα in regulating the gene expression necessary for cardiomyocyte maturation and how this compound intervenes in this pathway.

Experimental Workflow: Investigating this compound's Effect

This diagram outlines a typical experimental workflow for assessing the impact of this compound on the differentiation of pluripotent stem cells into cardiomyocytes.

Quantitative Data Summary

The inhibitory effect of this compound on cardiomyocyte maturation, particularly its ability to counteract the effects of PPARα agonists, has been quantified in several studies. The following tables summarize key findings.

Table 1: Effect of this compound on hPSC-CM Structural Maturation (in the presence of Fenofibrate)

| Parameter | Control | Fenofibrate (PPARα agonist) | Fenofibrate + this compound |

| Cell Area (µm²) | 3475.38 ± 247.83 | 4789.53 ± 273.13 | Similar to Control |

| Multinucleation (%) | 23.33 ± 5.25 | 49.83 ± 3.90 | 34.57 ± 2.99 |

| Sarcomere Length (µm) | 1.54 ± 0.04 | 1.79 ± 0.04 | 1.46 ± 0.04 |

Data adapted from a study on hPSC-CMs treated with the PPARα agonist Fenofibrate, with or without this compound.[2]

Table 2: Effect of this compound on Cardiac Gene and Protein Expression in Murine Embryonic Stem Cells

| Marker | Treatment | Observation |

| α-MHC (gene) | This compound (10 µM) | Significantly reduced expression |

| MLC2v (gene) | This compound (10 µM) | Significantly reduced expression |

| α-actinin (protein) | This compound (10 µM) | Reduced expression |

| Troponin-T (protein) | This compound (10 µM) | Reduced expression |

Data synthesized from studies on murine embryonic stem cell differentiation.[3][4]

Experimental Protocols

Protocol for this compound Treatment during Cardiomyocyte Differentiation from hPSCs

This protocol is a synthesized example based on common monolayer differentiation methods and published studies involving this compound.

Materials:

-

Human pluripotent stem cells (hPSCs)

-

Matrigel-coated 12-well plates

-

mTeSR1 medium

-

RPMI 1640 medium with B27 supplement (minus insulin)

-

CHIR99021 (GSK3β inhibitor)

-

IWP2 or C-59 (Wnt inhibitor)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

Procedure:

-

hPSC Seeding (Day -3):

-

Plate hPSCs onto Matrigel-coated 12-well plates in mTeSR1 medium.

-

Culture until cells reach 80-90% confluency.

-

-

Initiation of Differentiation (Day 0):

-

Aspirate mTeSR1 medium and replace with RPMI/B27 (minus insulin) medium containing a GSK3β inhibitor (e.g., 6-12 µM CHIR99021).

-

-

Cardiac Progenitor Specification (Day 2-4):

-

After 48 hours, replace the medium with RPMI/B27 (minus insulin) containing a Wnt inhibitor (e.g., 2 µM C-59 or 5 µM IWP2).

-

-

This compound Treatment (Day 5 onwards):

-

From day 5, replace the medium every 2-3 days with RPMI/B27 (minus insulin).

-

Divide the wells into two groups:

-

This compound Group: Add this compound to the culture medium to a final concentration of 1-10 µM.

-

Control Group: Add an equivalent volume of the vehicle (DMSO) to the culture medium.

-

-

Continue treatment for the desired duration of the experiment (e.g., until Day 15 or later for maturation studies).

-

-

Monitoring and Endpoint Analysis:

-

Observe the cells daily for the appearance of spontaneous contractions (typically between Day 8-12).

-

At the desired endpoint (e.g., Day 15), harvest the cells for analysis as described in the protocols below.

-

Immunofluorescence Staining for Cardiac Markers